molecular formula C27H31FNO4- B10773223 (3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate

(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate

Cat. No.: B10773223
M. Wt: 452.5 g/mol
InChI Key: JHURQXGATCGLIV-DHIUTWEWSA-M
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Description

(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate is a complex organic compound known for its significant pharmacological properties This compound is structurally characterized by a pyrrole ring substituted with a fluorophenyl group, a phenyl group, and a propan-2-yl group, along with a heptanoate chain bearing two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions:

    Heptanoate Chain Formation: The heptanoate chain with hydroxyl groups is typically constructed through aldol condensation followed by reduction reactions to introduce the hydroxyl functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the heptanoate chain can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The carbonyl groups in the intermediate stages of synthesis can be reduced to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of substituted pyrroles and their derivatives.

Biology

Biologically, this compound is investigated for its potential as a cholesterol-lowering agent. Its structural similarity to known statins makes it a candidate for further pharmacological studies.

Medicine

In medicine, the compound’s ability to inhibit cholesterol synthesis pathways is of particular interest. It is explored for its potential to treat hypercholesterolemia and related cardiovascular diseases.

Industry

Industrially, the compound’s synthesis and production methods are optimized for large-scale manufacturing, focusing on cost-efficiency and sustainability.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By binding to the active site of this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels.

Comparison with Similar Compounds

Similar Compounds

  • Atorvastatin
  • Simvastatin
  • Rosuvastatin

Uniqueness

Compared to other statins, (3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate may offer unique advantages in terms of its binding affinity and specificity for HMG-CoA reductase. Its structural modifications could potentially result in improved pharmacokinetic properties and reduced side effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H31FNO4-

Molecular Weight

452.5 g/mol

IUPAC Name

(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C27H32FNO4/c1-17(2)27-24(14-13-22(30)15-23(31)16-25(32)33)26(19-9-11-20(28)12-10-19)18(3)29(27)21-7-5-4-6-8-21/h4-12,17,22-23,30-31H,13-16H2,1-3H3,(H,32,33)/p-1/t22-,23-/m1/s1

InChI Key

JHURQXGATCGLIV-DHIUTWEWSA-M

Isomeric SMILES

CC1=C(C(=C(N1C2=CC=CC=C2)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=C(C(=C(N1C2=CC=CC=C2)C(C)C)CCC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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